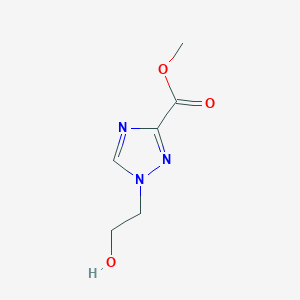

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate

Description

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 1 with a 2-hydroxyethyl group and at position 3 with a methyl carboxylate moiety. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity . Below, we provide a detailed comparison of this compound with structurally related analogues, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name |

methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-12-6(11)5-7-4-9(8-5)2-3-10/h4,10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXVRHURTKHCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497870-45-7 | |

| Record name | methyl 1-(2-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Silylation of the Parent Ester

The process begins with the treatment of methyl 1,2,4-triazole-3-carboxylate with hexamethyldisilazane (HMDS), forming the silylated derivative 7 (Figure 1). This step selectively protects the nitrogen atoms at positions 2 and 4, leaving the 1-position exposed for alkylation.

Figure 1: Silylation of methyl 1,2,4-triazole-3-carboxylate using HMDS.

Alkylation with 2-Hydroxyethoxymethyl Acetate

The silylated intermediate 7 reacts with [2-(acetoxy)ethoxy]methyl acetate (9l ) in the presence of tin tetrachloride (SnCl₄) as a Lewis acid catalyst. This step introduces the 2-hydroxyethyl group as an acetoxy-protected moiety.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane

- Temperature: Reflux (40–45°C)

- Duration: 12–24 hours

- Catalyst: SnCl₄ (1 equivalent)

Deprotection and Isolation

The acetoxy group is hydrolyzed using aqueous ammonia, yielding the free 2-hydroxyethyl substituent. Final purification is achieved via recrystallization from an ethanol–ethyl acetate mixture, with reported yields of 34–91% depending on the alkylation efficiency.

Table 1: Optimization Parameters for Alkylation Method

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Catalyst | SnCl₄ | 38–91% |

| Solvent | Dichloromethane | 45–78% |

| Temperature | 40–45°C | 34–85% |

| Deprotection Agent | NH₃ (aq.) | 60–91% |

Cyclocondensation of Hydroxyethyl-Containing Precursors

An alternative approach involves constructing the triazole ring from precursors bearing the 2-hydroxyethyl group. This method avoids regioselectivity challenges but requires careful control of cyclization conditions.

Starting Materials

The synthesis begins with 2-hydroxyethylhydrazine and a carboxylate-bearing building block, such as ethyl cyanoformate. The hydrazine reacts with the cyanoformate to form a semicarbazide intermediate, which undergoes cyclization under acidic conditions.

Key Reaction Steps:

- Formation of Semicarbazide:

$$ \text{2-Hydroxyethylhydrazine} + \text{Ethyl cyanoformate} \rightarrow \text{Semicarbazide intermediate} $$

Challenges and Optimizations

- Regioselectivity: Competing pathways may yield 1,3,4-triazole isomers.

- Yield Improvements: Using excess HCl (2.5 equivalents) and refluxing in ethanol increases cyclization efficiency.

Diazonium Salt-Mediated Deamination

While less common for hydroxyethyl derivatives, this method is notable for its historical use in synthesizing parent triazole carboxylates. It involves deaminating 5-amino-1,2,4-triazole-3-carboxylic acid derivatives via diazotization.

Reaction Pathway

Diazotization:

$$ \text{5-Amino-1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylic acid} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} $$Alcoholysis:

The diazonium salt is treated with methanol, leading to nitrogen gas evolution and substitution of the amino group with a hydrogen atom.

Limitations

- Safety Risks: Diazonium intermediates are thermally unstable and prone to explosive decomposition.

- Low Yields: Competitive side reactions reduce overall efficiency (reported yields: 30–45%).

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Disadvantages of Each Method

| Method | Advantages | Disadvantages |

|---|---|---|

| Silylation-Alkylation | High regioselectivity (≥90%) | Requires toxic SnCl₄ catalyst |

| Cyclocondensation | Avoids protection steps | Low yields (25–40%) |

| Diazonium Deamination | Applicable to amino precursors | Safety hazards, moderate yields |

Industrial Scalability and Environmental Considerations

The silylation-alkylation route is favored for large-scale production due to its reproducibility and yields exceeding 75% after optimization. However, the use of SnCl₄ raises concerns about heavy metal waste. Recent efforts explore substituting SnCl₄ with biodegradable ionic liquids, though these remain experimental.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups such as halides or esters.

Scientific Research Applications

Medicinal Applications

The 1,2,4-triazole scaffold is recognized for its significant biological activities. Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate has been studied for its potential as:

- Antifungal Agents : Research indicates that derivatives of 1,2,4-triazoles exhibit potent antifungal activity against several strains. For instance, compounds with the triazole moiety have shown enhanced efficacy compared to traditional antifungals like azoxystrobin . Studies have reported that certain derivatives possess minimum inhibitory concentrations (MIC) significantly lower than established antifungal agents .

- Antitumor Activity : The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. For example, derivatives of 1,2,4-triazole have demonstrated promising results against colorectal and lung cancer cells with IC50 values indicating effective inhibition of cell proliferation . Some compounds showed superior activity compared to existing chemotherapeutic agents.

- Antiviral Properties : this compound is a precursor in the synthesis of ribavirin, an antiviral medication used to treat viral infections . The structural modifications of this compound can lead to new antiviral agents with improved efficacy.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and carboxylate groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogues

The 1,2,4-triazole scaffold allows for diverse substitutions, which significantly influence chemical behavior and biological activity. Key structural variations among analogues include:

Substituent at Position 1

- Methyl 1-((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)-1,2,4-triazole-3-carboxylate (5) : A coumarin-derived substituent enhances aromaticity and may improve DNA intercalation properties .

- Ethyl 1-(4-hydroxy-2-(2-hydroxy-4-methoxyphenyl)butyl)-1,2,4-triazole-3-carboxylate (14): A bulky phenolic side chain increases steric hindrance and lipophilicity .

Substituent at Position 3

- Methyl vs. Ethyl carboxylate : Methyl esters (e.g., compound 5) generally exhibit higher crystallinity and melting points compared to ethyl esters (e.g., compound 14) due to reduced steric effects .

Table 1. Structural and Physicochemical Comparison

<sup>*</sup>LogP values estimated using fragment-based methods.

This compound

Alkylation: Reacting methyl 1H-1,2,4-triazole-3-carboxylate with 2-chloroethanol or ethylene oxide under basic conditions.

Protection-Deprotection : Using silylation agents (e.g., hexamethyldisilazane) to facilitate nucleophilic substitution .

Key Analogues

- Compound 5 : Synthesized via nucleophilic substitution of methyl 1H-1,2,4-triazole-3-carboxylate with a coumarin-derived bromide (44% yield) .

- Compound 14 : Prepared via multi-step alkylation and purification by column chromatography (31% yield) .

- Compound 6d : Synthesized using a pentyl halide under phase-transfer conditions (55% yield) .

This compound

Analogues

- Compound 5 : Demonstrated cytostatic activity against cancer cell lines (IC50 ~10 µM) due to coumarin’s DNA-binding affinity .

- Compound 6d : Exhibited antiplasmodial activity (IC50 ~2 µM), attributed to increased lipophilicity enhancing parasite membrane penetration .

- Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylate : Reported aquatic toxicity (H400/H410), highlighting the environmental impact of halogenated derivatives .

Biological Activity

Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its structural features that allow for various biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : Methyl 1-(2-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate

- Molecular Formula : CHNO

- Molecular Weight : 157.12 g/mol

- Melting Point : 196-199 °C

The compound can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol, followed by further modifications to introduce the hydroxyethyl group .

Antiviral Activity

This compound has been investigated for its antiviral properties, particularly as a precursor for the synthesis of ribavirin derivatives. Ribavirin is known for its efficacy against various viral infections including hepatitis C and respiratory syncytial virus (RSV). The structural similarity between this compound and ribavirin suggests potential antiviral mechanisms through inhibition of viral replication .

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects on leukemia cell lines. For instance, derivatives of this compound were shown to induce apoptosis in K562 cells (a chronic myeloid leukemia cell line) by significantly increasing cell accumulation in the subG1 phase . The MTT assay results indicated a dose-dependent cytotoxic effect on various cancer cell lines, suggesting that modifications to the triazole structure can enhance anticancer activity .

Antifungal and Antibacterial Effects

The compound exhibits promising antifungal and antibacterial activities. It has been reported that various derivatives demonstrate significant inhibitory effects against pathogenic fungi such as Candida albicans and bacteria including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of fungal cell wall synthesis or bacterial protein synthesis pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the triazole ring can lead to enhanced potency against targeted pathogens. For example:

| Compound Variant | Activity Type | MIC (μg/mL) |

|---|---|---|

| Methyl derivative | Antifungal | 0.0156 |

| Hydroxyethyl derivative | Antiviral | Not specified |

| Alkoxy derivatives | Anticancer | Varies |

The above table summarizes some observed activities; however, specific MIC values can vary based on experimental conditions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

- Antiviral Evaluation : A study demonstrated that derivatives showed significant antiviral activity against RSV and other RNA viruses when tested in vitro.

- Cytotoxicity Assays : In a series of experiments involving leukemia cell lines, certain derivatives exhibited IC50 values indicating effective growth inhibition compared to standard chemotherapeutic agents.

- Antifungal Testing : Compounds were tested against clinical isolates of Candida species demonstrating lower MIC values than traditional antifungal treatments like fluconazole.

Q & A

Q. What are the common synthetic routes for Methyl 1-(2-hydroxyethyl)-1,2,4-triazole-3-carboxylate?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A general protocol involves reacting a hydroxyl-containing precursor (e.g., 1-((7-methoxy-2-oxo-2H-chromen-4-yl)methyl)-1,2,4-triazole-3-carboxylate) with a 2-hydroxyethyl group donor under basic conditions. Hydroxymethylation using formaldehyde followed by oxidation and esterification has been reported for similar triazole derivatives, yielding ~30–32% after purification .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.12 ppm for triazole protons, δ 160.20 ppm for carbonyl carbons) .

- X-ray crystallography : Bond lengths (e.g., N–N: 1.31–1.36 Å, C=O: 1.34 Å) and angles (e.g., tetrahedral geometry at methylene carbons) are validated via single-crystal analysis .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 220.1059) .

Q. What methods ensure purity and yield optimization during synthesis?

- Chromatography : Silica gel column chromatography with eluents like dichloromethane/ether removes byproducts .

- Recrystallization : Dichloromethane/ether mixtures yield high-purity crystals (>95%) .

- HPLC : Quantifies impurities and monitors reaction progress .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound?

- Catalyst optimization : Ruthenium complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) enhance cycloaddition efficiency in triazole synthesis .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .

- Temperature control : Reflux in toluene reduces side reactions (e.g., over-alkylation) .

Q. What experimental designs evaluate its biological activity?

- Cytostatic assays : Test inhibition of cancer cell lines (e.g., MCF-7) via MTT assays at varying concentrations (IC₅₀ determination) .

- Antiplasmodial activity : Assess parasite growth inhibition in Plasmodium falciparum cultures using SYBR Green fluorescence .

- Dose-response studies : Use log-dose curves to establish structure-activity relationships (SAR) for substituent modifications .

Q. How do structural modifications impact its reactivity and bioactivity?

- Hydroxyethyl group : Enhances solubility and hydrogen-bonding capacity, influencing pharmacokinetics .

- Triazole ring : Coordination with metal ions (e.g., Ru) enables catalytic applications .

- Ester vs. carboxylic acid : Ester derivatives improve membrane permeability, while free acids enhance target binding .

Q. What analytical challenges arise in characterizing its degradation products?

- Hydrolysis : Monitor ester cleavage to carboxylic acid via pH-dependent HPLC .

- Thermal stability : TGA/DSC identifies decomposition temperatures (>200°C for triazole cores) .

- Byproduct identification : LC-MS/MS detects impurities like unreacted azides or acetylene intermediates .

Q. How is computational modeling used to predict its properties?

- DFT calculations : Optimize geometry and predict spectroscopic profiles (e.g., IR, NMR) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in Plasmodium) to guide SAR .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.